

An In-depth Technical Guide to Methyl 2-(2-methoxyacetamido)benzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Methyl 2-(2-methoxyacetamido)benzoate
CAS No.:	134017-42-8
Cat. No.:	B174559

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 2-(2-methoxyacetamido)benzoate** (CAS Number 134017-42-8), a compound of interest in synthetic chemistry and potential pharmaceutical applications. Drawing upon established chemical principles and analogous compound data, this document details its synthesis, predicted properties, and potential areas of application, offering a valuable resource for researchers in the field.

Introduction and Chemical Identity

Methyl 2-(2-methoxyacetamido)benzoate is an N-acyl derivative of methyl anthranilate. The core structure consists of a methyl anthranilate scaffold acylated at the amino group with a methoxyacetyl moiety. This structural motif is of significant interest in medicinal chemistry, as N-acyl anthranilates are known to exhibit a range of biological activities.[1][2] The introduction of

the methoxyacetyl group can influence the compound's polarity, solubility, and interaction with biological targets.

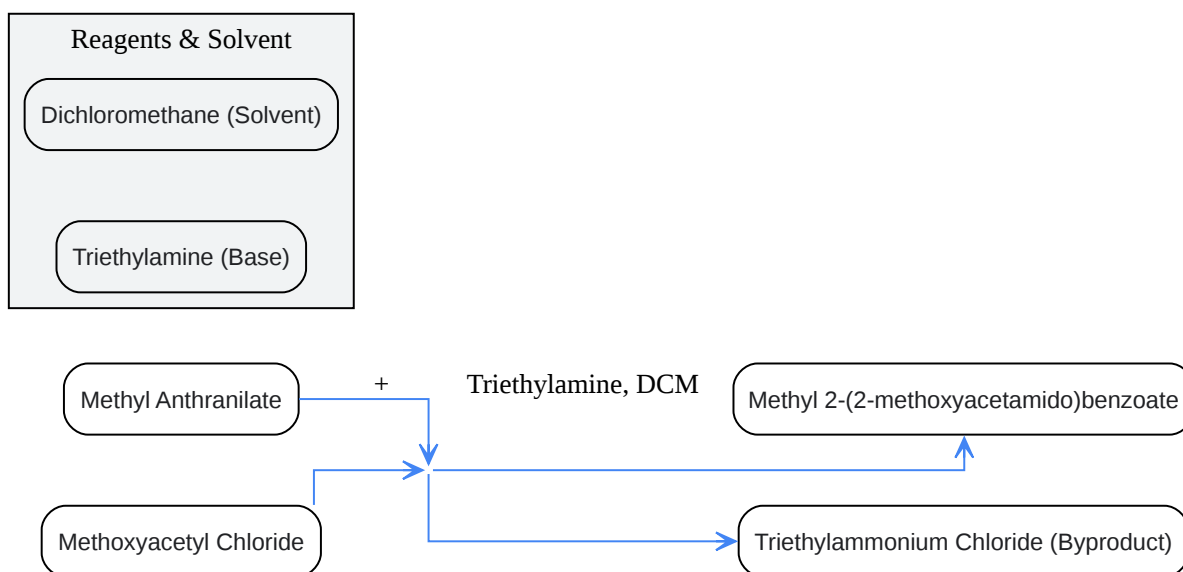
Table 1: Chemical and Physical Properties (Predicted)

Property	Value	Source/Method
CAS Number	134017-42-8	N/A
Molecular Formula	C11H13NO4	Calculated
Molecular Weight	223.23 g/mol	Calculated
IUPAC Name	Methyl 2-(2-methoxyacetamido)benzoate	N/A
Appearance	Predicted: White to off-white solid or pale brown oil	Analogy to similar compounds
Solubility	Predicted: Soluble in dichloromethane, ethyl acetate, methanol; poorly soluble in water	Chemical structure analysis
Boiling Point	Predicted: > 200 °C	Analogy to similar compounds
Melting Point	Predicted: Not readily available	N/A

Synthesis and Mechanism

The synthesis of **Methyl 2-(2-methoxyacetamido)benzoate** can be reliably achieved through the N-acylation of methyl anthranilate with methoxyacetyl chloride. This is a standard and efficient method for forming amide bonds.

Reaction Scheme



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Caption: Synthesis of **Methyl 2-(2-methoxyacetamido)benzoate**.

Causality of Experimental Choices

The selection of reagents and conditions is critical for a successful synthesis.

- **Base (Triethylamine):** Methoxyacetyl chloride reacts with the amine group of methyl anthranilate to form an amide bond and hydrochloric acid (HCl) as a byproduct. The HCl can protonate the starting amine, rendering it unreactive. Triethylamine, a tertiary amine base, is used to neutralize the in-situ generated HCl, driving the reaction to completion.
- **Solvent (Dichloromethane - DCM):** DCM is an excellent solvent for both reactants and is relatively inert under the reaction conditions. Its low boiling point facilitates easy removal during the work-up procedure.
- **Temperature (Ice Bath):** The acylation reaction is exothermic. Performing the addition of the acyl chloride at a low temperature (0 °C) helps to control the reaction rate, minimize potential side reactions, and ensure the stability of the reactants.

Detailed Experimental Protocol

This protocol is adapted from a reliable synthesis of a closely related analog, methyl (2-ethoxyacetamido)benzoate.

Materials:

- Methyl anthranilate
- Methoxyacetyl chloride
- Triethylamine
- Dichloromethane (DCM)
- Deionized water
- 4 N Hydrochloric acid
- 5% aqueous Sodium Carbonate
- Anhydrous Sodium Sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of methoxyacetyl chloride (1.1 equivalents) in dichloromethane to the cooled reaction mixture over 15-20 minutes.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with:
 - Deionized water
 - 4 N Hydrochloric acid (to remove excess triethylamine)
 - 5% aqueous Sodium Carbonate (to remove any remaining acidic impurities)
 - Deionized water
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The crude product can be purified by column chromatography on silica gel if necessary.

Characterization and Spectroscopic Analysis (Predicted)

Due to the lack of publicly available experimental spectra for **Methyl 2-(2-methoxyacetamido)benzoate**, the following are predicted characteristic spectroscopic data based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

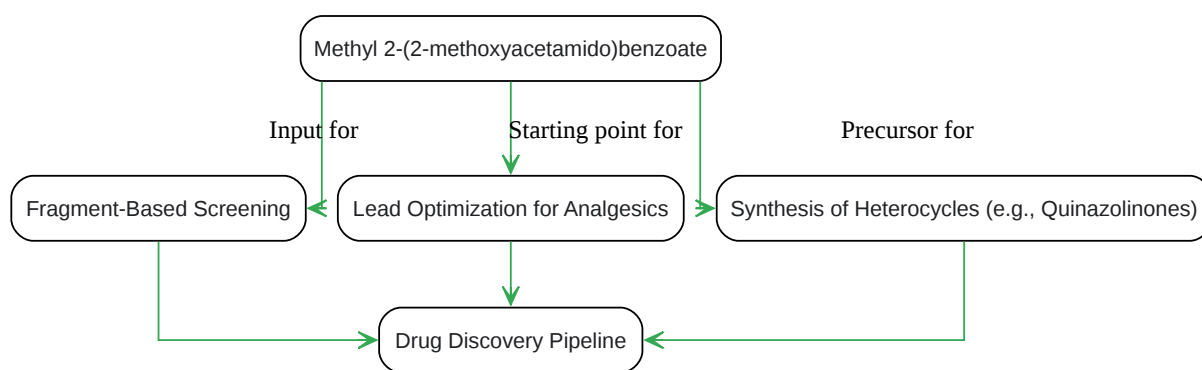
Technique	Predicted Peaks/Signals
^1H NMR (CDCl_3)	δ ~ 8.0-8.2 (d, 1H, Ar-H), ~7.5-7.7 (t, 1H, Ar-H), ~7.0-7.2 (m, 2H, Ar-H), ~4.1 (s, 2H, -O-CH ₂ -C=O), ~3.9 (s, 3H, -COOCH ₃), ~3.5 (s, 3H, -OCH ₃), ~9.0-9.2 (br s, 1H, -NH-)
^{13}C NMR (CDCl_3)	δ ~ 168 (C=O, ester), ~167 (C=O, amide), ~140 (Ar-C), ~134 (Ar-CH), ~131 (Ar-CH), ~123 (Ar-CH), ~121 (Ar-CH), ~118 (Ar-C), ~72 (-O-CH ₂ -), ~59 (-OCH ₃), ~52 (-COOCH ₃)
IR (KBr, cm^{-1})	~3300 (N-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O amide I stretch), ~1530 (N-H bend, amide II), ~1250 (C-O stretch)
Mass Spec (EI)	Predicted M^+ at $m/z = 223$

Potential Applications in Research and Drug Development

While specific applications for **Methyl 2-(2-methoxyacetamido)benzoate** are not yet established in the literature, its structural features suggest several promising avenues for investigation. Anthranilic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.^{[2][3]}

- **Fragment-Based Drug Discovery:** This molecule can serve as a valuable fragment for screening against various biological targets. The methoxyacetyl group provides both hydrogen bond donor and acceptor capabilities, which can be crucial for binding to protein active sites.
- **Lead Compound for Analgesic and Anti-inflammatory Agents:** The N-acyl anthranilate scaffold is a known pharmacophore in certain non-steroidal anti-inflammatory drugs (NSAIDs).^[2] Further modification of this compound could lead to the development of novel analgesic or anti-inflammatory agents.

- **Intermediate in Organic Synthesis:** This compound can be a versatile intermediate for the synthesis of more complex heterocyclic systems, such as quinazolinones, which are prevalent in many biologically active molecules.[4][5]



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Caption: Potential research applications of the target compound.

Safety and Handling

No specific safety data sheet (SDS) is available for **Methyl 2-(2-methoxyacetamido)benzoate**. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
- **Storage:** Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-(2-methoxyacetamido)benzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174559/docs#an-in-depth-technical-guide-to-methyl-2-2-methoxyacetamido-benzoate>]

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